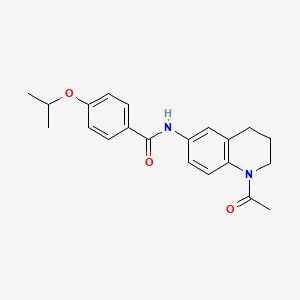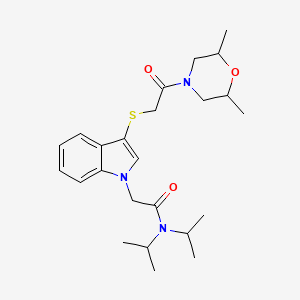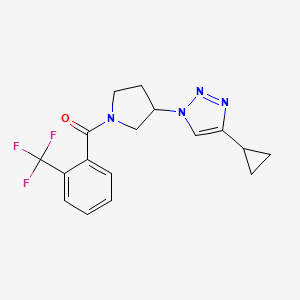
N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the cyanocyclobutyl group, and the coupling with the benzamide moiety. Common reagents and conditions might include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Introduction of the cyanocyclobutyl group: This step may involve the use of cyanation reagents such as cyanogen bromide or sodium cyanide.
Coupling with the benzamide moiety: This can be done using amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide: can be compared with other benzamide derivatives or oxadiazole-containing compounds.
Unique Features: The presence of the cyanocyclobutyl group and the oxadiazole ring might confer unique chemical and biological properties compared to other similar compounds.
List of Similar Compounds
Benzamide derivatives: N-(4-chlorophenyl)benzamide, N-(4-methoxyphenyl)benzamide.
Oxadiazole-containing compounds: 3-(4-methoxyphenyl)-1,2,4-oxadiazole, 3-(4-nitrophenyl)-1,2,4-oxadiazole.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-10-17(8-1-9-17)20-15(22)12-4-6-13(7-5-12)16-19-14(21-23-16)11-2-3-11/h4-7,11H,1-3,8-9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZKZIWJLHKYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)C3=NC(=NO3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359707.png)



![1-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2359715.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2359716.png)
![7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2359718.png)






![benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359730.png)
